molecular formula C21H23NO6S B187807 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile CAS No. 56069-44-4

1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile

Cat. No. B187807
CAS RN: 56069-44-4
M. Wt: 417.5 g/mol
InChI Key: MOWLZXOQWIAMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile, also known as TMB-4, is a synthetic compound that has been studied for its potential applications in scientific research. TMB-4 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Mechanism Of Action

The mechanism of action of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.

Biochemical And Physiological Effects

1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have antioxidant properties and to be able to modulate the activity of various enzymes and proteins involved in cellular signaling.

Advantages And Limitations For Lab Experiments

One advantage of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile for lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is a synthetic compound that has been studied for its potential applications in scientific research. Its mechanism of action is not fully understood, but it has been found to have a variety of biochemical and physiological effects. Future research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile involves several steps, including the reaction of benzenesulfonyl chloride with 2,2,3,3-tetramethoxy-4-phenylcyclobutanone to form an intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile.

Scientific Research Applications

1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile can protect neurons from damage caused by oxidative stress and other forms of cellular damage.
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, and 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have anti-inflammatory effects in a variety of cell and animal models.

properties

CAS RN

56069-44-4

Product Name

1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile

InChI

InChI=1S/C21H23NO6S/c1-25-20(26-2)18(16-11-7-5-8-12-16)19(15-22,21(20,27-3)28-4)29(23,24)17-13-9-6-10-14-17/h5-14,18H,1-4H3

InChI Key

MOWLZXOQWIAMHZ-UHFFFAOYSA-N

SMILES

COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC

Other CAS RN

56069-44-4

Origin of Product

United States

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